molecular formula C6H11NO4 B1595407 3-Methylglutamic acid CAS No. 2445-97-8

3-Methylglutamic acid

Cat. No. B1595407
CAS RN: 2445-97-8
M. Wt: 161.16 g/mol
InChI Key: FHJNAFIJPFGZRI-UHFFFAOYSA-N
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Description

3-Methylglutamic acid (3MG) is an organic acid that plays a crucial role in certain metabolic pathways. It is classically associated with two distinct leucine pathway enzyme deficiencies: 3-hydroxy-3-methylglutaryl (HMG) CoA lyase (HMGCL) deficiency and 3-methylglutaconyl CoA hydratase (AUH) deficiency. When these enzymes are impaired, 3MG accumulates and is excreted in the urine of affected individuals .


Synthesis Analysis

3MG is likely formed via a side reaction involving the reduction of the α-ß trans double bond in the leucine pathway intermediate, 3-methylglutaconyl CoA . This occurs even though 3MG CoA is not directly part of the leucine catabolic pathway. A novel mitochondrial biosynthetic pathway, termed “the acetyl CoA diversion pathway,” provides an explanation. This pathway is initiated by defective electron transport chain function, which ultimately inhibits acetyl CoA entry into the TCA cycle. Consequently, 3MG acid is synthesized from acetyl CoA via a unique reaction sequence, linking 3MG aciduria to compromised mitochondrial energy metabolism .

Scientific Research Applications

Metabolic Disorder Associations

3-Methylglutamic acid is biochemically characterized by its increased urinary excretion in various metabolic disorders, particularly those involving mitochondrial dysfunction. It is commonly associated with 3-methylglutaconic aciduria, a condition marked by distinct metabolic profiles and clinical subtypes. For instance, Wortmann et al. (2006) and Rosa et al. (2006) describe clinical subtypes of 3-methylglutaconic aciduria, including sensori-neural deafness, encephalopathy, Leigh-like syndrome, hypertrophic cardiomyopathy, and cataract development, which are linked to mitochondrial and oxidative phosphorylation disorders (Wortmann et al., 2006) (Rosa et al., 2006).

Neurological Implications

Research by Colín-González et al. (2016) suggests that 3-Methylglutaric acid can disturb mitochondrial function and induce oxidative stress in rat brain synaptosomes. This insight is crucial in understanding the neurodegenerative events in patients with metabolic acidurias where 3-methylglutaric acid accumulates (Colín-González et al., 2016).

Role in Energy Metabolism

Jones et al. (2019) delve into the role of 3-methylglutaric acid in energy metabolism, particularly focusing on how it is synthesized in the context of compromised mitochondrial energy metabolism. Their work provides a metabolic rationale for the connection between 3-methylglutaconic aciduria and mitochondrial disorders (Jones et al., 2019).

Diagnostic and Genetic Analysis

Wortmann et al. (2009) highlight the importance of biochemical markers like 3-methylglutaconic acid in indicating nuclear coded respiratory chain disorders. This research assists in elucidating the genetic defects in patients with diverse clinical manifestations of 3-methylglutaconic aciduria type IV (Wortmann et al., 2009).

Clinical Misdiagnosis

Pantaleoni et al. (2000) present a case where 3-methylglutaconic aciduria was initially misdiagnosed as cerebral palsy, underscoring the need for rigorous clinical criteria and appropriate diagnostic measures in atypical cases (Pantaleoni et al., 2000).

Classification and Nomenclature

Wortmann et al. (2013) propose a pathomechanism-based classificationand a simplified diagnostic flow chart for “inborn errors of metabolism with 3-methylglutaconic aciduria as discriminative feature.” This approach helps in the proper classification and nomenclature of disorders associated with increased urinary 3-methylglutaconic acid excretion, facilitating more accurate diagnoses (Wortmann et al., 2013).

Gene Mutations and Disease Correlation

Research by Ijlst et al. (2002) and Wortmann et al. (2010) identifies specific gene mutations associated with 3-methylglutaconic aciduria types, providing insights into the genetic basis of these metabolic disorders. These findings are pivotal in understanding the varied clinical presentations and in guiding genetic counseling and management strategies (Ijlst et al., 2002) (Wortmann et al., 2010).

Biochemical and Clinical Spectrum

Wortmann et al. (2013) explore the biochemical and clinical spectrum of 977 patients with 3-methylglutaconic aciduria, highlighting the frequent occurrence of this metabolic abnormality in various disorders. This comprehensive study aids in understanding the broad spectrum of clinical manifestations associated with 3-methylglutaconic aciduria (Wortmann et al., 2013).

Enzyme Activity and Pathogenic Mutations

Research like that conducted by Tort et al. (2011) and Loupatty et al. (2004) focuses on the enzyme activities and pathogenic mutations in genes related to 3-methylglutaconic aciduria. These studies are essential for understanding the molecular and biochemical underpinnings of the disorder, paving the way for targeted therapies and management strategies (Tort et al., 2011) (Loupatty et al., 2004).

properties

IUPAC Name

2-amino-3-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJNAFIJPFGZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947320
Record name 3-Methylglutamic acid
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylglutamic acid

CAS RN

2445-97-8, 6070-75-3, 63088-04-0
Record name Glutamic acid, 3-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230
Citations
S Eliasof, HB McIlvain, RE Petroski… - Journal of …, 2001 - Wiley Online Library
The glutamate analog (±) threo‐3‐methylglutamate (T3MG) has recently been reported to inhibit the EAAT2 but not EAAT1 subtype of high‐affinity, Na + ‐dependent excitatory amino …
Number of citations: 38 onlinelibrary.wiley.com
AB Mauger - The Journal of Organic Chemistry, 1981 - ACS Publications
… In the present investigation the racemic diastereoisomers of 3-methylpyroglutamic acid and /3-methylglutamic acid were prepared and their stereochemistry rigorously assigned. It was …
Number of citations: 25 pubs.acs.org
B Hartzoulakis, D Gani - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
… , (2S,3R) -3-methylglutamic acid. (2S,3R) -3Methylglutamic acid was also prepared in good … ) -3-methylglutamic acid. Both conjugate additions occurred with high diastereoselectivity. …
Number of citations: 39 pubs.rsc.org
F Pratviel-Sosa, F Acher, F Trigalo… - FEMS microbiology …, 1994 - academic.oup.com
… activity, D-erythro-4-methylglutamic acid, D-erythro-3methylglutamic acid, DL-homocysteic acid, (+)-trans-l-… DL-Homocysteic acid (10 mM), D-erythro-3-methylglutamic acid (5 raM) and …
Number of citations: 52 academic.oup.com
B Xu, Y Hermant, SH Yang, PWR Harris… - … A European Journal, 2019 - Wiley Online Library
… aureus, while five other daptomycin analogues containing (2R,3R)-3-methylglutamic acid, (2S,… (2S,3R)-3-methylglutamic acid plays a key role in the antimicrobial activity of daptomycin. …
HM Kagan, A Meister - Biochemistry, 1966 - ACS Publications
… led to the predictionthat only one of the four isomers of /3-methylglutamic acid (the threo-d … i/ir
Number of citations: 34 pubs.acs.org
C Milne, A Powell, J Jim, M Al Nakeeb… - Journal of the …, 2006 - ACS Publications
… Using the ΔglmT mutant strain and supplementing the medium with synthetic (2S,3R)-3-methylglutamic acid, it is thus possible to control the distribution of Glu- and MeGlu-containing …
Number of citations: 86 pubs.acs.org
H Gershon, R Parmegiani, VR Giannasio… - Journal of Pharmaceutical …, 1975 - Elsevier
… 3-Methylglutamic acid (1110) was obtained by reacting crotonaldehyde with ethyl … ing, and hydrolyzing the products, as for 3-methylglutamic acid. 3-Phenylglutamic acid (IIIc) was …
Number of citations: 8 www.sciencedirect.com
HM Kagan, A Meister - Biochemistry, 1966 - ACS Publications
… specificity toward a-methylglutamic acid and absolute d specificity toward threo/3-methylglutamic acid. /3-Glutamic acid [which possesses a meso carbon atom (Schwartz and Carter, …
Number of citations: 41 pubs.acs.org
C Kempter, D Kaiser, S Haag… - … Edition in English, 1997 - Wiley Online Library
… ~,~-3-methylglutamic acid led to its unequivocal identification as 3-methylglutamic acid. The … of synthetic, racemic ~,~-3-methylglutamic acid showed only two peaks of equal intensity in …
Number of citations: 89 onlinelibrary.wiley.com

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